Home > Products > Screening Compounds P30463 > (S)-Ibuprofen (R)-Methocarbamol Ester
(S)-Ibuprofen (R)-Methocarbamol Ester -

(S)-Ibuprofen (R)-Methocarbamol Ester

Catalog Number: EVT-1499323
CAS Number:
Molecular Formula: C₂₄H₃₁NO₆
Molecular Weight: 429.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Ibuprofen (R)-Methocarbamol Ester is a compound formed by the esterification of (S)-ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), with (R)-methocarbamol, a muscle relaxant. This compound is part of a broader category of prodrugs designed to enhance the pharmacokinetic properties of their parent drugs, improving solubility and bioavailability.

Source

Ibuprofen was first developed in the 1960s as a safer alternative to aspirin and has since become one of the most commonly used analgesics globally. Methocarbamol, on the other hand, is utilized primarily for its muscle relaxant properties and has been in use since the 1950s. The combination of these two compounds aims to leverage their therapeutic effects while potentially minimizing side effects associated with each individual drug.

Classification

(S)-Ibuprofen (R)-Methocarbamol Ester can be classified as:

  • Type: Ester prodrug
  • Therapeutic Category: Nonsteroidal anti-inflammatory drug and muscle relaxant
  • Chemical Classification: Organic compound, specifically an ester derived from a carboxylic acid and an alcohol.
Synthesis Analysis

Methods

The synthesis of (S)-Ibuprofen (R)-Methocarbamol Ester typically involves enzymatic esterification processes. Two primary methods have been explored:

  1. Lipase-Catalyzed Esterification:
    • Enzymes such as Candida rugosa lipase or porcine pancreas lipase are utilized to catalyze the reaction between (S)-ibuprofen and (R)-methocarbamol.
    • This method allows for selective esterification under mild conditions, which helps preserve the integrity of both compounds.
  2. Direct Chemical Synthesis:
    • Involves traditional chemical methods where (S)-ibuprofen and (R)-methocarbamol are reacted in the presence of acid catalysts.
    • This method may require higher temperatures and longer reaction times compared to enzymatic methods.

Technical Details

The lipase-catalyzed process often employs biphasic solvent systems to enhance solubility and reaction efficiency. Parameters such as temperature, enzyme concentration, and substrate ratios are optimized to maximize yield and selectivity.

Molecular Structure Analysis

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of (S)-Ibuprofen (R)-Methocarbamol Ester is esterification, which can be described by:

 S Ibuprofen+ R MethocarbamolLipase S Ibuprofen R Methocarbamol Ester+H2O\text{ S Ibuprofen}+\text{ R Methocarbamol}\xrightarrow{\text{Lipase}}\text{ S Ibuprofen R Methocarbamol Ester}+\text{H}_2\text{O}

Technical Details

During this reaction, water is produced as a byproduct, which can inhibit the reaction under certain conditions. Therefore, maintaining anhydrous conditions or using water-removing agents is crucial for optimizing yield.

Mechanism of Action

The mechanism of action for (S)-Ibuprofen involves inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins responsible for inflammation and pain. The methocarbamol component adds muscle relaxation properties by acting on the central nervous system, though its precise mechanism remains less well-defined.

Process Data

In vivo studies suggest that the combination may enhance analgesic effects while potentially reducing gastrointestinal side effects associated with traditional ibuprofen use.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Enhanced solubility in aqueous solutions compared to parent compounds due to esterification.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar esters.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis in the presence of moisture.
  • pH Sensitivity: The compound's stability may vary with pH, influencing its solubility and release characteristics.
Applications

(S)-Ibuprofen (R)-Methocarbamol Ester is primarily researched for its potential applications in:

  • Pharmaceutical Formulations: As a prodrug to improve bioavailability and therapeutic efficacy.
  • Pain Management: Targeting muscle-related pain through combined analgesic and muscle-relaxant properties.
  • Clinical Trials: Investigated for various conditions requiring both anti-inflammatory and muscle relaxation treatments.

This compound represents an innovative approach in drug development aimed at enhancing therapeutic outcomes while minimizing adverse effects associated with traditional formulations. Further research is essential to fully elucidate its benefits in clinical settings.

Introduction to (S)-Ibuprofen (R)-Methocarbamol Ester as a Prodrug

Structural Classification: Ester-Based Prodrugs in Pharmaceutical Chemistry

Ester-based prodrugs constitute a predominant strategy in drug latentiation, accounting for approximately 49% of all marketed prodrugs. The (S)-Ibuprofen (R)-Methocarbamol Ester falls within the carrier-linked prodrug category, specifically classified as a mutual prodrug (codrug) where two active pharmaceutical ingredients are covalently connected via a metabolically labile linkage. This molecular architecture distinguishes it from simple ester prodrugs (e.g., salsalate, the ester prodrug of salicylic acid) and bioprecursors (e.g., phenylbutazone, metabolized to oxyphenbutazone) [1] [6].

The ester bond in this prodrug serves as a bioreversible linker designed for hydrolysis by carboxylesterase enzymes prevalent in plasma and liver tissues. This enzymatic cleavage exhibits positional specificity, releasing the parent drugs without generating toxic promoiety fragments. The molecular design incorporates stereochemical precision, utilizing the (S)-enantiomer of ibuprofen—the 160-fold more potent COX inhibitor—and the (R)-isomer of methocarbamol, though the stereospecificity of methocarbamol's pharmacological activity remains less defined [4] [7].

Structural analysis reveals several pharmaceutical advantages conferred by the ester linkage:

  • Enhanced Lipophilicity: Masking ibuprofen's polar carboxylic acid significantly increases the molecule's log P value, potentially improving membrane permeability and oral absorption compared to unmodified ibuprofen.
  • Acid Group Masking: Eliminates direct contact of the carboxylic acid with gastric mucosa, addressing a primary mechanism of NSAID-induced gastropathy.
  • Molecular Stability: Demonstrates sufficient stability in solid dosage forms and gastrointestinal fluids to ensure adequate systemic delivery before hydrolysis.
  • Targeted Reactivation: Utilizes systemic rather than gastric esterases, promoting drug release after absorption, thereby reducing local GI toxicity [1] [5] [7].
  • Table 2: Classification of Prodrugs with Representative NSAID Examples
    Prodrug TypeDefinitionClassic NSAID ExampleMechanism of Activation
    Carrier-Linked (Simple)Drug + Inert CarrierPivampicillin (Ampicillin Prodrug)Esterase Hydrolysis
    BioprecursorMetabolic PrecursorPhenylbutazone → OxyphenbutazoneOxidative Metabolism
    Mutual ProdrugTwo Drugs Linked via Labile BondSulfasalazine (5-ASA + Sulfapyridine)Azo-Reduction in Colon
    MacromolecularDrug Conjugated to Polymeric CarrierNaproxen-2-glycerideEsterase Hydrolysis
    (S)-Ibuprofen (R)-Methocarbamol EsterMutual ProdrugN/ACarboxylesterase Hydrolysis

Rationale for Dual-Action Prodrug Design: Synergy of NSAID and Muscle Relaxant Pharmacophores

The molecular integration of (S)-ibuprofen and (R)-methocarbamol addresses a fundamental therapeutic synergy observed in musculoskeletal disorders. Acute conditions such as low back pain, muscle strains, and postoperative orthopedic pain frequently present with concurrent inflammatory mediators (prostaglandins, bradykinin) and neurogenic muscle spasm, creating a self-perpetuating cycle of pain-spasm-pain. This prodrug strategically targets both components through complementary mechanisms [2] :

  • Ibuprofen Component: The (S)-enantiomer exerts potent inhibition of cyclooxygenase isoforms (COX-1 and COX-2), blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE₂, PGI₂) and thromboxane A₂. This action reduces peripheral sensitization of nociceptors, edema, and vasodilation at the injury site.
  • Methocarbamol Component: Acts primarily within the central nervous system (CNS), potentially through inhibition of acetylcholinesterase or modulation of GABAergic pathways, to depress polysynaptic spinal reflexes. This central action reduces involuntary muscle contraction without direct peripheral neuromuscular blockade, breaking the pain-spasm cycle.

The metabolic rationale relies on systemic carboxylesterases hydrolyzing the ester bond, releasing both active molecules concurrently. This synchronized liberation enables pharmacodynamic coordination, ensuring both agents reach therapeutic concentrations simultaneously at the site of action. Evidence suggests this temporal coordination enhances therapeutic efficacy in spasm-associated inflammatory pain compared to separate administration of the parent drugs, which may exhibit mismatched pharmacokinetic profiles [1] [7].

A critical design element is the exclusive use of the (S)-ibuprofen enantiomer. Racemic ibuprofen (containing 50:50 (R)- and (S)-isomers) suffers from metabolic inefficiency—the (R)-isomer must undergo chiral inversion via the acyl-CoA pathway to gain activity. This process is incomplete (∼60% conversion) and introduces metabolic lag. The (S)-enantiomer provides direct, potent COX inhibition without requiring metabolic activation. In vitro studies confirm (S)-ibuprofen exhibits 160-fold greater COX inhibitory potency than the (R)-enantiomer, while accumulation of (R)-ibuprofen correlates with gastrointestinal toxicity [4].

  • Table 3: Enantiomeric Advantage of (S)-Ibuprofen in Prodrug Design
    Property(S)-Ibuprofen(R)-Ibuprofen
    COX Inhibition (Potency)160x Higher than (R)-isomerWeak, Non-specific
    Metabolic ActivationDirectly ActiveRequires Chiral Inversion (∼60% Efficiency)
    Gastric ToxicityStandard NSAID RiskHigher Mucosal Permeability; Increased Risk
    Systemic ClearanceSlowerFaster
    Rationale in ProdrugImmediate Efficacy; Reduced Metabolic LoadAvoided to Minimize Toxicity

Historical Development of Hybrid NSAID-Skeletal Muscle Relaxant Compounds

The conceptual framework for NSAID-muscle relaxant hybrids emerged from clinical observations of frequent co-prescription. By 2022, methocarbamol alone featured in over 5 million U.S. prescriptions annually, predominantly for musculoskeletal pain, while ibuprofen ranked among the most utilized NSAIDs globally. Pharmacoepidemiological data revealed that >35% of emergency department visits for acute low back pain resulted in prescriptions for both an NSAID and a skeletal muscle relaxant, highlighting therapeutic demand for combination approaches [2] .

Early fixed-dose combinations (e.g., ibuprofen + methocarbamol as Summit Ultra®) faced formulation and pharmacokinetic challenges: incompatible physicochemical properties (acidic NSAID + basic relaxant), differing absorption kinetics, and potential competitive protein binding. These limitations spurred development of covalent hybrid strategies, evolving through distinct phases [2] [5]:

  • First-Generation Prodrugs (1970s-1990s): Focused on gastric protection via carboxylic acid masking. Examples included simple alkyl/aryl esters (e.g., ibuprofen piconol). While reducing gastric irritation, they lacked therapeutic synergy and often exhibited incomplete hydrolysis.
  • Targeted-Release Prodrugs (1990s-2000s): Incorporated colon-specific release mechanisms (azo-linkages) or macromolecular carriers (dextran conjugates). Sulfasalazine exemplified this approach but targeted inflammatory bowel disease.
  • Bioactive-Promoiety Prodrugs (2000s-Present): Revolutionized prodrug design by utilizing pharmacologically active promoieties:
  • NO-NSAIDs: Nitric oxide-releasing NSAIDs (e.g., NO-naproxen) aimed at GI-sparing via vasodilatory NO counteracting prostaglandin deficit.
  • Phospho-NSAIDs: Phosphorylated derivatives (e.g., phospho-ibuprofen, phospho-sulindac) designed for enhanced anticancer activity.
  • AChEI-NSAIDs: Combined NSAIDs with acetylcholinesterase inhibitors (e.g., ibuprofen-pyridostigmine hybrids) for dual anti-inflammatory/cholinergic activity in neurodegeneration.

(S)-Ibuprofen (R)-Methocarbamol Ester represents a convergence of mutual prodrug and stereochemically optimized design philosophies. Its synthesis employs enantioselective catalysis or enzymatic resolution to ensure high chiral purity of the (S)-ibuprofen component, a significant advancement over racemic predecessors. Patent literature describes synthetic routes utilizing carbodiimide-mediated coupling (DCC, EDC) or enzymatic esterification with Candida antarctica lipase B in non-aqueous media, achieving yields >85% and enantiomeric excess (ee) >99% for the (S)-configuration [4] [7].

  • Table 4: Evolution of NSAID Hybrid Prodrugs Leading to (S)-Ibuprofen (R)-Methocarbamol Ester
    Generation/TimeframeDesign PrincipleRepresentative ExamplesLimitations
    Simple Esters (1970s)Acid Group MaskingIbuprofen Piconol; Diclofenac Methyl EsterNo Synergy; Variable Hydrolysis
    Mutual Prodrugs (1980s)Two Active Drugs LinkedEstramustine (Estradiol + Nitrogen Mustard)Limited NSAID Examples
    Site-Specific (1990s)Colon/Target-Organ ActivationSulfasalazine; Dexamethasone 21-SulfateComplex Synthesis; Narrow Application
    NO-NSAIDs (2000s)Nitric Oxide Donor PromoietyNO-Aspirin; NO-NaproxenPotential Hypotension; Complex Metabolism
    Phospho-NSAIDs (2010s)Phosphate/Sulfide ProdrugsPhospho-Ibuprofen; Phospho-SulindacPrimarily Developed for Oncology
    (S)-Ibuprofen (R)-Methocarbamol Ester (Current)Enantiopure NSAID + Muscle Relaxant Mutual ProdrugN/AStereospecific Synthesis Required

The development trajectory underscores a paradigm shift from merely improving drug properties to creating multifunctional molecules with engineered therapeutic synergies. Future directions may explore stimuli-responsive linkers (pH-, enzyme-, or redox-sensitive) for enhanced site-specificity within inflamed or spasmodic tissues, building upon the foundational design principles exemplified by this innovative ester prodrug [5] [7].

  • Table 5: Compounds Referenced in Article
    Compound NameRole/Context
    (S)-Ibuprofen (R)-Methocarbamol EsterPrimary Subject (Mutual Prodrug)
    (S)-IbuprofenActive NSAID Component; COX Inhibitor
    (R)-MethocarbamolMuscle Relaxant Component; Central Action
    SalsalateEster Prodrug of Salicylic Acid
    SulfasalazineMutual Prodrug (5-ASA + Sulfapyridine); Colon-Targeted
    NO-NaproxenNitric Oxide-Releasing NSAID Prodrug
    Phospho-IbuprofenPhosphorylated Ibuprofen Prodrug (Anticancer Focus)
    PivampicillinEster Prodrug of Ampicillin
    PhenylbutazoneBioprecursor Prodrug (Metabolized to Oxyphenbutazone)

Properties

Product Name

(S)-Ibuprofen (R)-Methocarbamol Ester

Molecular Formula

C₂₄H₃₁NO₆

Molecular Weight

429.51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.